
(2-Amino-5-fluorophenyl)methanol
Overview
Description
(2-Amino-5-fluorophenyl)methanol is an organic compound that features both an amino group and a fluorine atom attached to a benzene ring, along with a hydroxyl group on the methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-fluorophenyl)methanol typically involves the introduction of the amino and fluorine groups onto a benzene ring, followed by the addition of a hydroxyl group. One common method involves the nitration of fluorobenzene to produce 2-nitro-5-fluorobenzene, which is then reduced to 2-amino-5-fluorobenzene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
(2-Amino-5-fluorophenyl)methanol has been identified as a promising intermediate in the synthesis of pharmaceutical compounds. The presence of the amino group allows for further functionalization, which can enhance biological activity. Its fluorinated structure can improve metabolic stability and binding affinity to biological targets, making it an attractive candidate for drug design.
Case Study: Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit antitumor properties. For instance, a study focused on synthesizing compounds based on this structure showed significant activity against various cancer cell lines. The synthesized compounds were evaluated for their cytotoxic effects, indicating that modifications to the core structure can lead to enhanced therapeutic efficacy.
Material Science
Advanced Materials Development
The compound's unique chemical properties allow it to serve as a precursor in the development of advanced materials. Its hydroxymethyl and amino functionalities can participate in various chemical reactions, facilitating the creation of polymers with specialized properties.
Table 1: Properties of Polymers Derived from this compound
Property | Value |
---|---|
Thermal Stability | High |
Mechanical Strength | Moderate to High |
Chemical Resistance | Excellent |
Biocompatibility | Moderate |
These properties make it suitable for applications in coatings, adhesives, and biomedical materials.
Biological Studies
Biochemical Probes
This compound is utilized as a biochemical probe in enzyme interaction studies. Its ability to form hydrogen bonds through the amino group enhances its utility in studying receptor binding and enzyme kinetics.
Case Study: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, highlighting its potential as a therapeutic agent in metabolic disorders .
Industrial Applications
Synthesis of Agrochemicals and Dyes
The compound plays a role in the synthesis of agrochemicals and dyes due to its reactive functional groups. Its ability to undergo substitution reactions facilitates the development of new agrochemical products with enhanced efficacy.
Table 2: Industrial Applications of this compound
Application Type | Specific Uses |
---|---|
Agrochemicals | Pesticides, herbicides |
Dyes | Textile dyes, colorants |
Coatings | Protective coatings |
Mechanism of Action
The mechanism of action of (2-Amino-5-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
(2-Amino-5-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(2-Amino-5-bromophenyl)methanol: Contains a bromine atom instead of fluorine.
(2-Amino-5-iodophenyl)methanol: Features an iodine atom in place of fluorine.
Uniqueness: (2-Amino-5-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules, making it particularly useful in medicinal chemistry and material science .
Biological Activity
(2-Amino-5-fluorophenyl)methanol, an organic compound with the molecular formula C₇H₈FNO, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a fluorine atom attached to a phenyl ring, complemented by an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH). This unique structure is significant for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₇H₈FNO |
Molecular Weight | 141.15 g/mol |
CAS Number | 748805-85-8 |
Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the amino and hydroxymethyl groups allows for the formation of hydrogen bonds with biological molecules, which can influence their activity. Additionally, the fluorine atom enhances the compound's stability and reactivity, making it a valuable tool in biochemical research .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibition of growth. This activity is likely due to its structural characteristics that facilitate interactions with microbial targets.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. For example, studies involving acute myeloid leukemia (AML) cells have shown that compounds similar to this compound can disrupt metabolic pathways critical for cancer cell survival .
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting promising antimicrobial potential .
- Anticancer Activity : In a study on AML cell lines, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 25 µM. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
- Mechanistic Insights : Further investigations revealed that this compound affects mitochondrial function in cancer cells, leading to increased oxidative stress and apoptosis .
Applications in Drug Development
Due to its promising biological activities, this compound is being explored as a potential pharmaceutical intermediate or active ingredient in drug development. Its ability to modulate enzyme activity makes it suitable for designing inhibitors targeting specific pathways involved in disease processes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Amino-5-fluorophenyl)methanol, and what are their critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via reduction of its nitro or ketone precursors. For example, 1-(2-amino-5-fluorophenyl)ethanone (CAS 2343-25-1) can be reduced using sodium borohydride (NaBH₄) in methanol under reflux, followed by purification via column chromatography . Another route involves catalytic hydrogenation of (2-nitro-5-fluorophenyl)methanol using Pd/C in ethanol at 50–60°C and 3–5 bar H₂ pressure . Key parameters include solvent choice (polar aprotic solvents enhance yield), temperature control (to avoid over-reduction), and catalyst loading (5–10% Pd/C).
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks for the aromatic protons (δ 6.8–7.2 ppm), the amino group (δ 4.1–4.5 ppm, broad singlet), and the hydroxymethyl group (δ 3.7–4.0 ppm) .
- HRMS : Expected [M+H]⁺ = 156.0662 (C₇H₈FNO) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 min .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (dust).
- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Methodological Answer :
- Byproduct Analysis : Common impurities include over-reduced dihydro derivatives (e.g., cyclohexanol analogs). Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) .
- Optimization : Use controlled stoichiometry of NaBH₄ (1.2 equivalents) and low-temperature reduction (−10°C) to suppress side reactions. For hydrogenation, pre-purify the nitro precursor via recrystallization to eliminate halogenated contaminants .
Q. What computational chemistry approaches are suitable for studying the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model the molecule’s HOMO-LUMO gap and fluorine’s electron-withdrawing effects on the aromatic ring. Solvent effects (methanol) can be incorporated via PCM .
- Molecular Dynamics : Simulate intermolecular interactions (e.g., hydrogen bonding with water) using GROMACS with the CHARMM36 force field .
Q. How do structural modifications (e.g., substituent position) affect the stability and reactivity of this compound?
- Methodological Answer :
- Comparative Studies : Replace the 5-fluoro group with chloro or methoxy groups (e.g., (2-Amino-4-methoxyphenyl)methanol, CAS 932-30-9). Stability is assessed via accelerated degradation tests (40°C/75% RH for 4 weeks), while reactivity is evaluated in Suzuki-Miyaura coupling reactions .
- Data Interpretation : Fluorine’s electronegativity increases oxidative stability but reduces nucleophilic aromatic substitution rates compared to methoxy derivatives .
Q. What strategies mitigate challenges in isolating high-purity this compound from complex reaction mixtures?
- Methodological Answer :
- Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel to separate polar byproducts. For scale-up, switch to preparative HPLC with a phenyl-hexyl column .
- Crystallization : Recrystallize from ethanol/water (8:2) at −20°C; purity >99% confirmed by melting point (127–133°C) and DSC .
Properties
IUPAC Name |
(2-amino-5-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAZJGBWNZUSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620228 | |
Record name | (2-Amino-5-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748805-85-8 | |
Record name | (2-Amino-5-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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